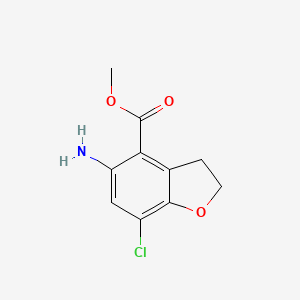
Methyl 5-amino-7-chloro-2,3-dihydrobenzofuran-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-amino-7-chloro-2,3-dihydrobenzofuran-4-carboxylate is a chemical compound with the molecular formula C10H10ClNO3 It belongs to the benzofuran family, which is known for its diverse biological and pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-amino-7-chloro-2,3-dihydrobenzofuran-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones using transition-metal catalysis .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of solvents, catalysts, and controlled temperature and pressure conditions to facilitate the desired chemical transformations.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-amino-7-chloro-2,3-dihydrobenzofuran-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzofuran derivatives.
Scientific Research Applications
Methyl 5-amino-7-chloro-2,3-dihydrobenzofuran-4-carboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Methyl 5-amino-7-chloro-2,3-dihydrobenzofuran-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, benzofuran derivatives have been shown to exhibit antimicrobial activity by interfering with bacterial cell wall synthesis .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylate: Another benzofuran derivative with similar structural features.
Methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate: A related compound with an acetamido group instead of an amino group.
Uniqueness
Methyl 5-amino-7-chloro-2,3-dihydrobenzofuran-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group at the 5-position and a chloro group at the 7-position contributes to its potential as a versatile intermediate in chemical synthesis and its promising biological activities.
Properties
Molecular Formula |
C10H10ClNO3 |
|---|---|
Molecular Weight |
227.64 g/mol |
IUPAC Name |
methyl 5-amino-7-chloro-2,3-dihydro-1-benzofuran-4-carboxylate |
InChI |
InChI=1S/C10H10ClNO3/c1-14-10(13)8-5-2-3-15-9(5)6(11)4-7(8)12/h4H,2-3,12H2,1H3 |
InChI Key |
ABFPTWLKIHSEIT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2CCOC2=C(C=C1N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-benzyl-2H-[1,2,4]triazine-3,5-dione](/img/structure/B13930843.png)
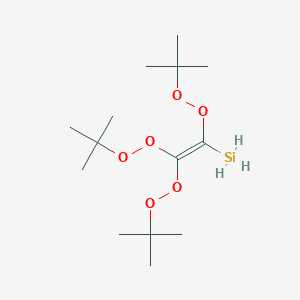
![5-[4-(Trifluoromethyl)phenyl]thiophene-2-carboxylic acid](/img/structure/B13930856.png)
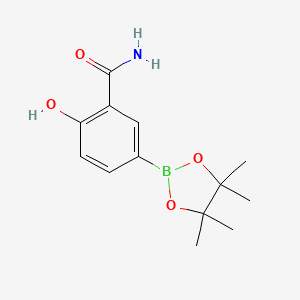


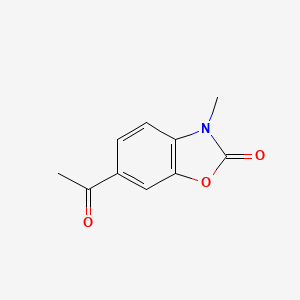
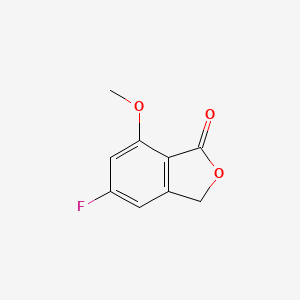

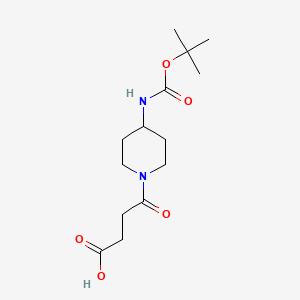


![1-[8-(3-Octyl-2-oxiranyl)octanoyl]pyrrolidine](/img/structure/B13930902.png)
![1,3,4-Oxadiazole, 2-[3-[4-(ethylsulfinyl)phenyl]-5-benzofuranyl]-5-methyl-](/img/structure/B13930903.png)
